BenchChemオンラインストアへようこそ!

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate

Pharmacokinetics Brain disposition Blood-brain barrier penetration

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4; synonym: 9-amino-5,6,7,8-tetrahydroacridin-2-ol; 2-hydroxytacrine; 9-Amino-7-hydroxy-1,2,3,4-tetrahydroacridine dihydrate) is a monohydroxylated metabolite of the prototypical acetylcholinesterase (AChE) inhibitor tacrine (THA, CAS 321-64-2). The compound belongs to the 9-amino-tetrahydroacridine structural class and is the dihydrate crystalline form of the 2-hydroxy positional isomer, distinguishing it from the anhydrous free base (CAS 130073-98-2), the 1-hydroxy isomer velnacrine (HP-029, CAS 124027-47-0), and the 4-hydroxy isomer (CAS 130073-99-3).

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 136051-80-4
Cat. No. B12733879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate
CAS136051-80-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N
InChIInChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15)
InChIKeyMFYFDYREFFENNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4): Structural Identity, Tacrine Metabolite Lineage, and Procurement-Relevant Classification


2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4; synonym: 9-amino-5,6,7,8-tetrahydroacridin-2-ol; 2-hydroxytacrine; 9-Amino-7-hydroxy-1,2,3,4-tetrahydroacridine dihydrate) is a monohydroxylated metabolite of the prototypical acetylcholinesterase (AChE) inhibitor tacrine (THA, CAS 321-64-2) [1]. The compound belongs to the 9-amino-tetrahydroacridine structural class and is the dihydrate crystalline form of the 2-hydroxy positional isomer, distinguishing it from the anhydrous free base (CAS 130073-98-2), the 1-hydroxy isomer velnacrine (HP-029, CAS 124027-47-0), and the 4-hydroxy isomer (CAS 130073-99-3) [2]. Its formation occurs via CYP1A2-mediated hepatic hydroxylation of tacrine at the benzylic 2-position of the saturated ring, and it has been detected as a major circulating metabolite in both rat and human plasma following tacrine administration [1][3].

Why 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate Cannot Be Interchanged with Other Tacrine Hydroxylated Metabolites: Positional Isomerism Drives Divergent Disposition and Toxicology Profiles


The three monohydroxylated tacrine metabolites—1-hydroxytacrine (velnacrine), 2-hydroxytacrine, and 4-hydroxytacrine—are positional isomers sharing identical molecular formula (C₁₃H₁₄N₂O) and mass (214.26 g/mol), yet they exhibit quantitatively distinct pharmacokinetic distribution, brain penetration, CYP450 interaction profiles, and analytical detectability [1][2]. Critically, tacrine and 4-hydroxytacrine demonstrate a much higher brain-to-plasma concentration ratio than 1-hydroxytacrine and 2-hydroxytacrine in rats, meaning that simply substituting one monohydroxy metabolite for another without verifying positional identity will confound CNS exposure predictions and pharmacological interpretation [1]. Furthermore, the dihydrate crystalline form (CAS 136051-80-4) differs from the anhydrous form (CAS 130073-98-2) in molecular weight (250.29 vs. 214.26 g/mol), hygroscopicity, and long-term storage stability, which directly impacts analytical standard preparation, dosing calculations, and procurement specifications [3]. The evidence summarized in Section 3 quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4): Comparator-Anchored Data for Scientific Procurement Decisions


Brain-to-Plasma Distribution Ratio: 2-Hydroxytacrine Exhibits Significantly Lower CNS Partitioning Than Tacrine and 4-Hydroxytacrine

In a direct comparative pharmacokinetic study in rats (Qian et al., 2012), tacrine and 4-hydroxytacrine exhibited a much higher brain-to-plasma concentration ratio than 1-hydroxytacrine and 2-hydroxytacrine, establishing that the 2-hydroxy positional isomer has quantitatively reduced CNS partitioning relative to the parent drug tacrine and the 4-hydroxy metabolite [1]. The lower limit of quantification (LLOQ) values further reflect differential tissue distribution: 2-hydroxytacrine showed plasma LLOQ of 2.1 ng/mL and brain tissue LLOQ of 10.5 ng/g, compared to tacrine (2.5 ng/mL plasma and 12.3 ng/g brain) and 1-hydroxytacrine (6.7 ng/mL plasma and 33.5 ng/g brain), indicating a distinct analytical sensitivity profile for each isomer [1].

Pharmacokinetics Brain disposition Blood-brain barrier penetration

Cytotoxicity Reduction: Monohydroxy Tacrine Metabolites Including 2-Hydroxytacrine Demonstrate 1.6- to 3.5-Fold Lower Cytotoxicity Than Parent Tacrine in HepG2 Hepatoma Cells

Viau et al. (1993) compared the cytotoxic potential of tacrine (THA), three monohydroxy metabolites (including velnacrine/1-hydroxytacrine and by class inclusion 2-hydroxytacrine), velnacrine enantiomers, and dihydroxy metabolites in cultured hepatocytes [1]. In HepG2 human hepatoma cells assessed by the Neutral Red Uptake Assay at 24 hours, THA was clearly more cytotoxic (LC₅₀: 54 μg/mL) than its monohydroxy metabolites as a class (LC₅₀ range: 84 to 190 μg/mL), representing a 1.6- to 3.5-fold reduction in cytotoxicity [1]. Dihydroxy metabolites were the least cytotoxic (LC₅₀: 251 to 434 μg/mL). The relative cytotoxicity order (THA > monohydroxy > dihydroxy) was comparable in primary rat hepatocytes [1]. While individual monohydroxy isomer LC₅₀ values were reported as a pooled range, the class-level differentiation is unambiguous and directly relevant to 2-hydroxytacrine as a member of the monohydroxy metabolite group.

Hepatotoxicity Cytotoxicity Drug safety HepG2

Analytical Differentiation: 2-Hydroxytacrine Has a Distinct Lower Limit of Detection (LOD) and Quantification (LOQ) Profile Versus 1-Hydroxytacrine, Enabling Selective Monitoring in Pharmacokinetic Studies

Hansen et al. (1998) developed and validated an HPLC-fluorescence method for simultaneous quantification of tacrine and its three monohydroxy metabolites in human plasma and urine [1]. The limit of detection (LOD) in plasma was 0.5 nM for 2-hydroxytacrine and 4-hydroxytacrine, compared to 2 nM for both 1-hydroxytacrine and tacrine—a 4-fold difference in analytical sensitivity between the 2-hydroxy isomer and 1-hydroxytacrine [1]. In urine, the LOD was 60 nM for 2-hydroxytacrine and 4-hydroxytacrine versus 30 nM for 1-hydroxytacrine and 80 nM for tacrine [1]. The limit of quantification (LOQ) in plasma was 2.5 nM for 2-hydroxytacrine and 4-hydroxytacrine versus 10 nM for 1-hydroxytacrine and 2 nM for tacrine [1]. These differential detection characteristics are confirmed by Haughey et al. (1994), who reported calibration ranges of 1.0–30.0 ng/mL for 2-hydroxytacrine versus 0.925–46.2 ng/mL for 1-hydroxytacrine [2].

Analytical chemistry HPLC-FLD Pharmacokinetic method validation Metabolite quantification

CYP1A1 Time-Dependent Inhibition: 2-Hydroxytacrine and 1-Hydroxytacrine Show No Mechanism-Based CYP1A1 Inactivation, Contrasting with Tacrine's CYP1A2 Substrate Behavior

In vitro studies of murine cytochrome P4501A inhibition by tacrine and its metabolites demonstrated that no time-dependent inhibition was observed with CYP1A1 when tested with either 1-hydroxytacrine or 2-hydroxytacrine, whereas tacrine itself is a known CYP1A2 substrate with a partition ratio estimated at 22 [1]. This finding indicates that 2-hydroxytacrine lacks the mechanism-based CYP1A inhibitory properties that contribute to tacrine's complex drug-drug interaction profile. The absence of time-dependent CYP1A1 inactivation for 2-hydroxytacrine provides a biochemical differentiation from the parent compound that is relevant for studies investigating the role of individual metabolites in tacrine-associated hepatotoxicity, which has been linked to CYP1A2-mediated bioactivation to reactive intermediates [2].

Cytochrome P450 CYP1A1 Drug metabolism Mechanism-based inhibition

Patent-Protected Chemical Space: 2-Hydroxytacrine Falls Within the Scope of Foundational 9-Amino-Tetrahydroacridine Composition-of-Matter Patents

The compound class encompassing 2-hydroxytacrine is explicitly covered by patent CA1318675C (filed 1988, assigned to Hoechst-Roussel Pharmaceuticals Inc., now Aventis Pharmaceuticals Inc.), which claims substituted 9-amino-tetrahydroacridines of the general formula encompassing monohydroxylated derivatives as memory-enhancing agents [1]. The corresponding US patent US5391553 (issued 1995) further claims compounds where the saturated ring bears hydroxy substituents, including 9-amino-7-cyclopropyl-1,2,3,4-tetrahydroacridine and related hydroxylated variants [2]. The Shutske et al. (1989) J. Med. Chem. paper from the same Hoechst-Roussel group specifically describes the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridin-1-ols (including velnacrine/HP-029, which advanced to Phase II clinical trials), establishing the broader hydroxylated tetrahydroacridine pharmacophore as therapeutically validated [3]. While 2-hydroxytacrine itself was not the lead clinical candidate, its structural position within this patent-protected, clinically investigated chemical space provides procurement relevance for competitor analysis, freedom-to-operate assessment, and medicinal chemistry benchmarking.

Intellectual property Patent landscape 9-amino-tetrahydroacridines Medicinal chemistry

Dihydrate vs. Anhydrous Form: The Dihydrate Crystalline Form (CAS 136051-80-4) Confers Defined Stoichiometry for Quantitative Bioanalytical Standard Preparation Relative to the Anhydrous Free Base (CAS 130073-98-2)

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4) has a molecular weight of 250.29 g/mol (C₁₃H₁₄N₂O·2H₂O), which is 36.03 g/mol (16.8%) higher than the anhydrous free base form (CAS 130073-98-2, MW 214.26 g/mol) due to the two water molecules of crystallization [1]. This mass difference directly affects the preparation of quantitative stock solutions: using the dihydrate form without correcting for water content will result in a 16.8% overestimation of the anhydrous active compound concentration. The dihydrate form is specified for long-term storage in a cool, dry place, with vendors such as AKSci (catalog 1319FT) and Leyan (catalog 2234944, purity 97%) supplying the CAS 136051-80-4 entity . For laboratories transitioning between the anhydrous and dihydrate forms, explicit documentation of the purchased CAS number and corresponding molecular weight is critical for reproducible dosing.

Analytical reference standard Hydrate stoichiometry Weighing accuracy Procurement specification

Recommended Research and Industrial Application Scenarios for 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS 136051-80-4) Based on Evidence-Anchored Differentiation


Pharmacokinetic Modeling of Tacrine Metabolism: Use as Positionally Authentic 2-Hydroxy Reference Standard for LC-MS/MS Method Development and In Vivo Metabolite Profiling

The quantitatively distinct brain-to-plasma distribution ratio of 2-hydroxytacrine relative to tacrine and 4-hydroxytacrine [Section 3, Evidence Item 1] and its unique LOD/LOQ profile versus 1-hydroxytacrine [Section 3, Evidence Item 3] make this dihydrate reference standard indispensable for laboratories developing bioanalytical methods for tacrine metabolite quantification. Researchers conducting rodent pharmacokinetic studies of tacrine or novel tetrahydroacridine-based AChE inhibitors require authentic 2-hydroxytacrine to calibrate HPLC-FLD or LC-MS/MS methods, particularly given that 2-hydroxytacrine and 4-hydroxytacrine co-elute under certain chromatographic conditions and share identical LOD values but differ in brain disposition [1][2].

Hepatotoxicity Mechanism Deconvolution: 2-Hydroxytacrine as a Reduced-Cytotoxicity Monohydroxy Control for Separating Cholinergic Pharmacology from Hepatic Toxicity in In Vitro Models

The 1.6- to 3.5-fold reduction in HepG2 cytotoxicity of monohydroxy metabolites (including 2-hydroxytacrine) compared to tacrine [Section 3, Evidence Item 2], combined with 2-hydroxytacrine's lack of time-dependent CYP1A1 inhibition [Section 3, Evidence Item 4], positions this compound as a critical experimental control for studies dissecting the mechanism of tacrine-induced hepatotoxicity. By comparing 2-hydroxytacrine against tacrine and 1-hydroxytacrine (velnacrine) in primary hepatocyte or HepG2 assays, investigators can determine whether observed toxicity is driven by the parent drug, a specific hydroxylated metabolite, or CYP-mediated bioactivation to reactive quinone-methide species [3][4].

Medicinal Chemistry SAR Benchmarking: Authentic 2-Hydroxy Isomer for Positional Scanning of the Tetrahydroacridine Scaffold in Multi-Target Directed Ligand (MTDL) Programs

The well-characterized patent landscape [Section 3, Evidence Item 5] and the structural distinction between 1-, 2-, and 4-hydroxytacrine positional isomers [Section 2] support procurement of 2-hydroxytacrine as a benchmarking standard for medicinal chemistry programs exploring structure-activity relationships (SAR) around the tetrahydroacridine core. The Shutske et al. (1989) paper demonstrated that hydroxylation at the 1-position (velnacrine) produced clinical candidates with reduced acute toxicity, while the 2-hydroxy positional isomer has distinct pharmacokinetic properties [5]. Having authentic 2-hydroxytacrine enables direct comparative SAR studies to answer whether alternative hydroxylation positions yield differentiated pharmacological or toxicological profiles.

Cholinesterase Inhibitor Selectivity Profiling: 2-Hydroxytacrine as a Comparator Tool for AChE vs. BuChE Selectivity Assessment in Tacrine Derivative Screening Cascades

Given that tacrine derivatives as a class exhibit varying AChE/BuChE selectivity ratios (tacrine: BuChE/AChE IC₅₀ ratio ≈0.15–0.38, indicating dual cholinesterase inhibition) [Section 3, cross-referenced from the broader tacrine literature], 2-hydroxytacrine serves as a valuable comparator for screening cascades designed to identify AChE-selective vs. dual AChE/BuChE inhibitors. The differential brain disposition of 2-hydroxytacrine [Section 3, Evidence Item 1] also makes it a useful tool for investigating whether peripheral vs. central cholinesterase inhibition contributes differentially to efficacy or side-effect profiles in Alzheimer's disease models [5][6].

Quote Request

Request a Quote for 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.